The compound (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane is a complex organic molecule characterized by its unique tetracyclic structure that incorporates both oxygen and nitrogen atoms. It features multiple phenyl groups and a benzyl substituent, contributing to its potential biological activity and chemical reactivity. The molecular formula for this compound is C20H21NO4, with a molecular weight of approximately 341.39 g/mol .
The synthesis of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane typically involves multi-step organic synthesis techniques:
The unique structure of this compound suggests potential applications in various fields:
Several compounds share structural characteristics with (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane:
Compound Name | Structure | Unique Features |
---|---|---|
N-Benzyl-1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | C27H27NO4 | Contains multiple benzylidene groups |
12-Benzyl-4-phenyl-3,6,8,12-tetrazatricyclo[7.4.0.02,6]trideca | C22H20N4O | Features a tetrazole ring |
12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca | Not specified | Incorporates sulfur in the ring structure |
The uniqueness of (1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane lies in its specific combination of oxygen and nitrogen heteroatoms within a tetracyclic framework along with its unique stereochemistry (1R,2R configuration), which may influence its biological activity differently compared to similar compounds.
The synthesis of polycyclic ether-aza frameworks typically involves sequential protection-deprotection strategies, cyclization reactions, and stereoselective functionalization. For the target compound, a plausible route begins with the preparation of a bis-benzylidene-protected carbohydrate derivative, such as 1,3:4,6-di-O-benzylidene-L-iditol, which serves as a precursor for introducing the tricyclic core [1]. The benzyl group at the nitrogen center is introduced via nucleophilic substitution or reductive amination, leveraging the reactivity of intermediate imine or amine species.
Key steps include:
A comparative analysis of analogous compounds reveals that microwave-assisted synthesis or flow chemistry may enhance reaction efficiency, particularly for overcoming steric hindrance in the tricyclic framework [2].
The compound’s four defined stereocenters (1R, 2R, 7S, 9S) necessitate rigorous stereochemical control during synthesis. The configuration at C2 and C7 is critical for maintaining the planarity of the fused ring system, as deviations can lead to conformational strain or undesired diastereomers.
The benzyl group at N8 introduces additional steric bulk, influencing the equatorial vs. axial orientation of adjacent substituents. Nuclear Overhauser effect (NOE) correlations in related compounds confirm that bulky aryl groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions [1].
Structural validation of the title compound presents challenges due to its dense heteroatom arrangement and overlapping spectroscopic signals.
Nuclear magnetic resonance (NMR) spectroscopy:
X-ray crystallography: Single-crystal analysis remains the gold standard for confirming absolute configuration. However, crystallizing the compound is hindered by its conformational flexibility. Derivatives with halogen substituents (e.g., 4-chlorophenyl analogues) improve lattice stability, as seen in related structures [2].
Mass spectrometry: High-resolution electrospray ionization (HR-ESI-MS) validates the molecular formula (C27H27NO4), but fragmentation patterns often fail to differentiate stereoisomers due to similar bond dissociation energies in the tricyclic core [1].
Computational modeling: Density functional theory (DFT) calculations correlate experimental NMR chemical shifts with predicted values, resolving ambiguities in stereochemical assignments. For instance, the (1R,2R,7S,9S) configuration shows a root-mean-square deviation (RMSD) of <0.5 ppm when compared to computed 13C shifts [1].